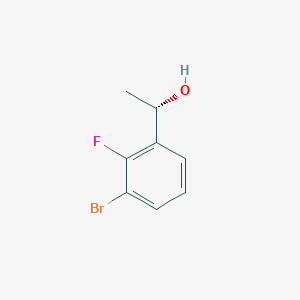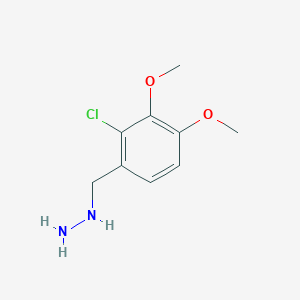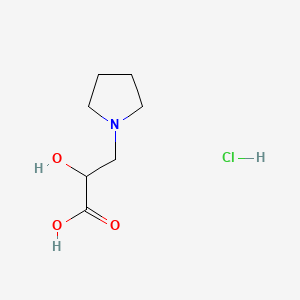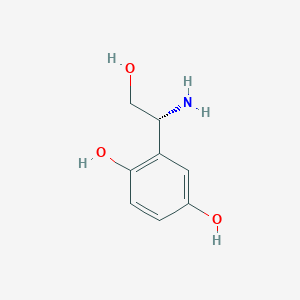
(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is a chiral organic compound with a benzene ring substituted with an amino group and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound followed by the introduction of the hydroxyethyl group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol may involve large-scale reduction reactions using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules allows it to serve as a model compound in various biochemical assays.
Medicine
In medicine, ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol may have potential therapeutic applications. It could be investigated for its effects on specific biological targets, such as receptors or enzymes, and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Wirkmechanismus
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved would depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol: can be compared to other chiral amino alcohols, such as ®-2-amino-1-phenylethanol or ®-2-amino-1-butanol.
Catecholamines: Compounds like dopamine or norepinephrine share structural similarities with ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol.
Uniqueness
The uniqueness of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol lies in its specific substitution pattern and chiral nature. These features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2/t7-/m0/s1 |
InChI-Schlüssel |
DXOPCURXIBLUGV-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)[C@H](CO)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



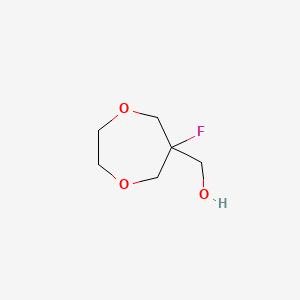
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)

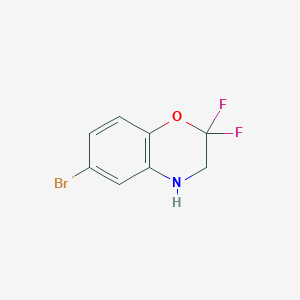
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
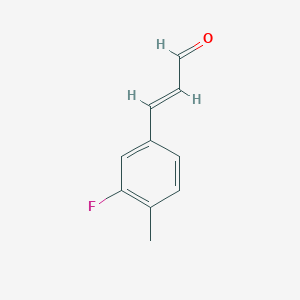
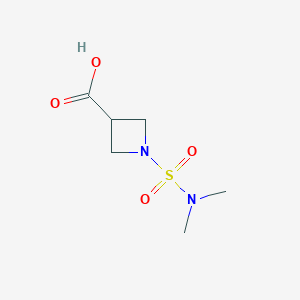

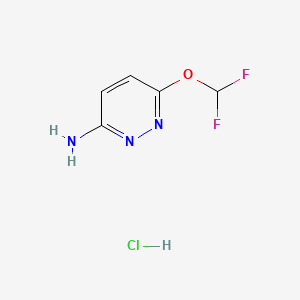
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
